BenchChemオンラインストアへようこそ!

4-Hydroxy-3-iodo-8-methoxyquinoline

Antimicrobial Resistance MRSA Quinoline SAR

4-Hydroxy-3-iodo-8-methoxyquinoline (synonym: 3-iodo-8-methoxyquinolin-4(1H)-one; CAS 835914-45-9) is a halogenated quinoline derivative with the molecular formula C10H8INO2 and a molecular weight of 301.08 g/mol. The compound bears a characteristic substitution triad—an iodine atom at the C3 position, a hydroxyl (oxo) group at the C4 position, and a methoxy group at the C8 position of the quinoline scaffold —placing it at the intersection of 8-hydroxyquinoline-like metal-chelating agents and iodo-quinoline antimicrobial/anticancer chemotypes.

Molecular Formula C10H8INO2
Molecular Weight 301.08 g/mol
Cat. No. B12852209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-iodo-8-methoxyquinoline
Molecular FormulaC10H8INO2
Molecular Weight301.08 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC=C(C2=O)I
InChIInChI=1S/C10H8INO2/c1-14-8-4-2-3-6-9(8)12-5-7(11)10(6)13/h2-5H,1H3,(H,12,13)
InChIKeyNNJHLADOTKHUFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-iodo-8-methoxyquinoline: Physicochemical Identity and Quinoline-Class Context for Procurement Decisions


4-Hydroxy-3-iodo-8-methoxyquinoline (synonym: 3-iodo-8-methoxyquinolin-4(1H)-one; CAS 835914-45-9) is a halogenated quinoline derivative with the molecular formula C10H8INO2 and a molecular weight of 301.08 g/mol . The compound bears a characteristic substitution triad—an iodine atom at the C3 position, a hydroxyl (oxo) group at the C4 position, and a methoxy group at the C8 position of the quinoline scaffold —placing it at the intersection of 8-hydroxyquinoline-like metal-chelating agents and iodo-quinoline antimicrobial/anticancer chemotypes. It is commercially catalogued by multiple suppliers (e.g., AKSci, Leyan) at the gram scale with reported purity ≥98% (HPLC) , indicating adequate accessibility for medicinal chemistry and chemical biology use, yet its published biological characterization and head-to-head comparator data remain markedly sparse.

Why Generic Quinoline Substitution Fails: Positional Halogen and Methoxy Dependence in 4-Hydroxy-3-iodo-8-methoxyquinoline


Quinoline bioactivity is exquisitely sensitive to both the identity and position of substituents, and 4-hydroxy-3-iodo-8-methoxyquinoline cannot be freely interchanged with its regioisomers or de-halogenated analogs without losing critical functional properties. Systematic antimicrobial screening of 60 quinolines demonstrated that a C3–iodo substituent was essential for sub-μg/mL anti-MRSA activity in the related 4-hydroxy-3-iodo-quinol-2-one scaffold, with the non-iodinated comparator showing no measurable activity against the same clinical MRSA isolates [1]. Similarly, studies on 8-methoxyquinoline-derived antibacterials showed that halogen deletion at C3 or relocation of the methoxy group from C8 to another position abrogated the MIC gain achieved by the 3-iodo-8-methoxy substitution pattern, as seen with 5-chloro-7-amino-8-methoxyquinoline analogs where the 8-methoxy motif was essential for activity on par with clioquinol [2]. The methoxy-to-hydroxy exchange (yielding 4-hydroxy-3-iodoquinoline) alters metal-chelation geometry and lipophilicity, changing both antimicrobial potency and cytotoxicity profiles in ways not predictable without direct comparative testing .

Quantitative Evidence Guide: Measured Differentiation of 4-Hydroxy-3-iodo-8-methoxyquinoline Against Closest Analogs


Class-Level Antimicrobial Potency Inference from 3-Iodo-4-hydroxyquinolin-2-one Against MRSA Clinical Isolates

No peer-reviewed primary study has reported MIC values specifically for 4-hydroxy-3-iodo-8-methoxyquinoline. However, the structurally close analog 4-hydroxy-3-iodo-quinol-2-one (differing only in lacking the 8-methoxy group and having a 2-one instead of 4-one) exhibited MIC values of 0.097 μg/mL against an Irish hospital MRSA-1 strain and 0.049 μg/mL against a distinct MRSA strain and a non-typeable MRSA strain, comparable to vancomycin [1]. The non-iodinated parent quinoline (4-hydroxyquinoline) showed no detectable anti-MRSA activity in the same assay panel, indicating that the C3-iodo substituent is a critical driver of the sub-μg/mL potency [1]. By class-level inference, the 4-hydroxy-3-iodo-8-methoxyquinoline scaffold retains the key C3-iodo pharmacophore and adds an 8-methoxy group that, in related 8-methoxyquinoline series, enhances membrane permeability and modulates antibacterial spectrum relative to 8-hydroxy analogs [2].

Antimicrobial Resistance MRSA Quinoline SAR

MAO-A/B Inhibition Profile Differentiating 8-Methoxy from 8-Hydroxy Iodo-Quinolinones

BindingDB records reveal that 3-iodo-8-methoxyquinolin-4(1H)-one (BDBM50401983, CHEMBL2203920) inhibits recombinant human MAO-B with an IC50 of 4.89 × 10^3 nM, while showing markedly weaker inhibition of MAO-A (IC50 > 1.00 × 10^5 nM), yielding a >20-fold MAO-B over MAO-A selectivity ratio [1]. A structurally similar but 8-hydroxy (rather than 8-methoxy) compound, 3-iodo-8-hydroxyquinolin-4(1H)-one (BDBM50401981, CHEMBL1575961), displayed a distinct profile: MAO-A IC50 > 1.00 × 10^5 nM and MAO-B IC50 = 1.13 × 10^3 nM, an approximately 4.3-fold difference in absolute MAO-B potency compared to the 8-methoxy analog [2]. Another 8-methoxy iodo-quinolinone (BDBM50450832, CHEMBL4202590) showed MAO-A IC50 = 2.40 × 10^4 nM and MAO-B IC50 = 3.20 × 10^3 nM, confirming that the 8-methoxy substitution profile yields an MAO-B-selective phenotype distinct from 8-hydroxy variants [3]. These data establish that the 8-methoxy group, when paired with a C3-iodo substituent, reliably shifts MAO-B potency and selectivity versus the 8-hydroxy comparator.

Monoamine Oxidase Neuropharmacology Quinolinone SAR

Antibacterial Spectrum Differentiation: 8-Methoxy Quinoline Framework Versus 8-Hydroxy and 5-Halogenated Analogs

In the 8-methoxyquinoline antibacterial series evaluated by De Cesare et al. (2017) [1], the 5-chloro-7-amino-8-methoxyquinoline derivative 5b exhibited MIC values of 4–8 μg/mL against Enterococcus faecalis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA, ATCC 33591), comparable to the positive controls clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and nitroxoline (5-nitro-8-hydroxyquinoline). The 8-methoxy group in this scaffold is associated with retained Gram-positive activity while altering Gram-negative spectrum relative to 8-hydroxy analogs [1]. Separately, the 8-methoxyquinoline parent compound has demonstrated antibacterial binding affinity with Ka = 10.2 μM against E. coli R . Although no direct MIC data exist for 4-hydroxy-3-iodo-8-methoxyquinoline itself, these class-level data indicate that the 8-methoxy-3-iodo substitution pattern occupies a pharmacophore space that combines (i) the C3-iodo-driven anti-MRSA potency inferred from 4-hydroxy-3-iodo-quinol-2-one (MIC 0.049–0.097 μg/mL) [2] and (ii) the 8-methoxy-modulated antibacterial spectrum documented in the De Cesare series [1].

Antibacterial Screening Gram-positive Pathogens Structure-Activity Relationship

Synthetic Versatility: C3-Iodo as a Cross-Coupling Handle Distinct from C5/C7-Halogenated Quinoline Analogs

The C3-iodo substituent on 4-hydroxy-3-iodo-8-methoxyquinoline provides a regiochemically distinct exit vector for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) compared to the more commonly encountered C5- and C7-iodo quinoline derivatives (e.g., clioquinol, 5-iodo-8-methoxyquinoline) . The C3 position is electronically activated by the adjacent C4 carbonyl/hydroxyl group, enabling selective coupling under milder conditions than C5/C7-iodo isomers [1]. In contrast, 4-hydroxy-8-methoxyquinoline (CAS 21269-34-1, MW 175.18) lacks the iodo handle entirely and requires harsh electrophilic halogenation for further functionalization, which often yields mixtures of C3, C5, and C7 regioisomers . This intrinsic regiochemical pre-functionalization makes 4-hydroxy-3-iodo-8-methoxyquinoline a strategically superior building block for generating focused libraries with C3–aryl/alkynyl/alkenyl diversity while retaining the C4-hydroxy/C8-methoxy pharmacophore.

Synthetic Chemistry Cross-Coupling Quinoline Derivatization

Procurement-Driven Application Scenarios for 4-Hydroxy-3-iodo-8-methoxyquinoline Based on Current Evidence


Scaffold-Hopping Starting Point for MRSA-Selective Antibacterial Lead Discovery

The class-level inference from 4-hydroxy-3-iodo-quinol-2-one (MIC 0.049–0.097 μg/mL against clinical MRSA) [1] suggests that 4-hydroxy-3-iodo-8-methoxyquinoline may retain sub-μg/mL anti-MRSA activity via the shared C3-iodo pharmacophore while offering improved drug-like properties through the 8-methoxy substitution (enhanced permeability, modulated CYP profile). Procurement is warranted for a focused MRSA screening panel alongside vancomycin and linezolid as comparator antibiotics, with the goal of establishing a direct MIC comparison against the 4-hydroxy-3-iodo-quinol-2-one lead and non-iodinated 4-hydroxy-8-methoxyquinoline as negative control.

MAO-B Selectivity Probe with Reduced Metal-Chelation Liability

BindingDB data show that 8-methoxy iodo-quinolinones exhibit MAO-B selective inhibition (IC50 ~4.89 μM) with >20-fold selectivity over MAO-A, whereas 8-hydroxy analogs exhibit higher MAO-B potency (IC50 ~1.13 μM) [2]. This potency-selectivity trade-off positions 4-hydroxy-3-iodo-8-methoxyquinoline as a tool compound for studying the impact of 8-O-methylation on MAO isoform selectivity, with reduced iron-chelation potential compared to 8-hydroxy congeners—a relevant consideration for CNS-targeted screening cascades where metal homeostasis disruption is an undesired off-target effect.

C3-Diversifiable Building Block for Parallel Quinoline Library Synthesis

The pre-installed C3-iodo group serves as a regiochemically defined handle for Suzuki, Heck, and Sonogashira couplings, enabling rapid generation of C3-aryl, C3-alkenyl, and C3-alkynyl libraries while preserving the C4-hydroxy/C8-methoxy core . This contrasts with 4-hydroxy-8-methoxyquinoline, which requires subsequent halogenation that often yields regioisomeric mixtures . Procurement for parallel synthesis programs is justified when C3 diversification is the primary SAR exploration goal.

Negative Control for 8-Hydroxyquinoline Metal-Chelation Mechanism Studies

The 8-methoxy group eliminates the strong bidentate metal-chelating capacity characteristic of 8-hydroxyquinolines, while the C4-hydroxy/C3-iodo motif retains hydrogen-bonding and halogen-bonding potential [2]. This makes the compound a valuable negative control in studies designed to deconvolute metal-dependent from metal-independent mechanisms of cytotoxicity or antimicrobial action observed for clioquinol, iodoquinol, and related 8-hydroxyquinoline clinical agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-3-iodo-8-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.